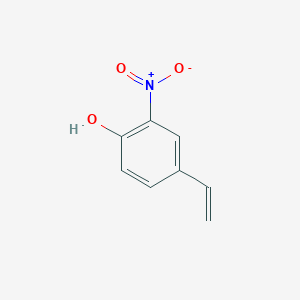
2-Nitro-4-vinylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-vinylphenol is an organic compound with the molecular formula C8H7NO3 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a nitro group (-NO2) and the hydrogen atom in the ortho position is replaced by a vinyl group (-CH=CH2)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-vinylphenol typically involves the nitration of 4-vinylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:
C8H8O+HNO3→C8H7NO3+H2O
In this reaction, 4-vinylphenol reacts with nitric acid to form this compound and water as a byproduct. The reaction conditions, such as temperature and concentration of the acids, need to be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity for commercial applications.
化学反応の分析
Types of Reactions
2-Nitro-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Nitro-4-formylphenol or 2-Nitro-4-carboxyphenol.
Reduction: 2-Amino-4-vinylphenol.
Substitution: Various esters or ethers of this compound.
科学的研究の応用
2-Nitro-4-vinylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of 2-Nitro-4-vinylphenol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The vinyl group can participate in polymerization reactions, forming cross-linked structures that contribute to the compound’s properties in industrial applications.
類似化合物との比較
2-Nitro-4-vinylphenol can be compared with other similar compounds, such as:
4-Vinylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Lacks the vinyl group, resulting in different chemical and physical properties.
4-Nitrophenol: Similar nitro group but different position, leading to variations in reactivity and applications.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
4-ethenyl-2-nitrophenol |
InChI |
InChI=1S/C8H7NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h2-5,10H,1H2 |
InChIキー |
BONORWCBNONWAT-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
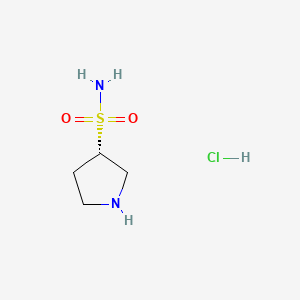
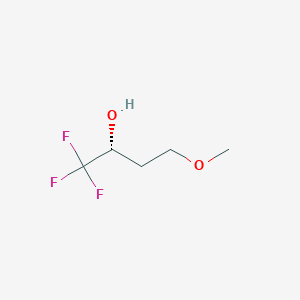
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)


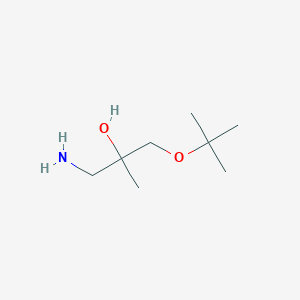
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

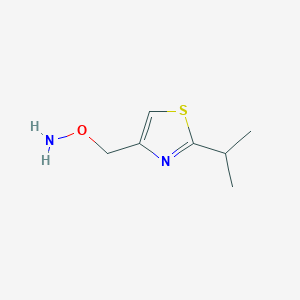
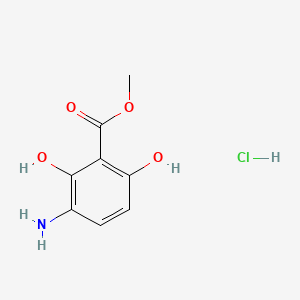

![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
